molecular formula C17H28O2 B14452841 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol CAS No. 77996-30-6

1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol

Cat. No.: B14452841
CAS No.: 77996-30-6
M. Wt: 264.4 g/mol
InChI Key: HMRVMBOVPIMEEL-UHFFFAOYSA-N
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Description

1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a tert-butoxy group, a but-1-yn-1-yl group, and a trimethylcyclohex-2-en-1-ol moiety

Preparation Methods

The synthesis of 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate alkylating agent under basic conditions.

    Introduction of the but-1-yn-1-yl group: This step often involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne moiety to the cyclohexene ring.

    Formation of the trimethylcyclohex-2-en-1-ol moiety: This can be accomplished through a series of reactions, including hydrogenation and hydroxylation, to introduce the hydroxyl group and the trimethyl substituents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The alkyne moiety can be reduced to an alkene or an alkane using hydrogenation catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted cyclohexenes, alkanes, and alcohols.

Scientific Research Applications

1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism by which 1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:

    1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-one: This compound differs by having a ketone group instead of a hydroxyl group, which can significantly alter its reactivity and applications.

    1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohexane: The absence of the double bond in the cyclohexene ring makes this compound less reactive in certain types of chemical reactions.

    1-(3-tert-Butoxybut-1-yn-1-yl)-2,6,6-trimethylcyclohex-2-en-1-amine:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

77996-30-6

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2,6,6-trimethyl-1-[3-[(2-methylpropan-2-yl)oxy]but-1-ynyl]cyclohex-2-en-1-ol

InChI

InChI=1S/C17H28O2/c1-13-9-8-11-16(6,7)17(13,18)12-10-14(2)19-15(3,4)5/h9,14,18H,8,11H2,1-7H3

InChI Key

HMRVMBOVPIMEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1(C#CC(C)OC(C)(C)C)O)(C)C

Origin of Product

United States

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